1-(2,6-Dichlorophenyl)-2-indolinone is a chemical compound that serves as a key intermediate in the synthesis of diclofenac sodium, a widely used non-steroidal anti-inflammatory drug (NSAID) [, ]. It belongs to the class of indolinones, which are heterocyclic compounds featuring a benzene ring fused to a pyrrole ring []. Its significance in scientific research stems from its role as a precursor to diclofenac and its potential applications in organic synthesis.
1-(2,6-Dichlorophenyl)-2-indolinone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is notable for its structural features, which include a dichlorophenyl group and an indolinone moiety. It is primarily recognized for its pharmacological properties, particularly in anti-inflammatory applications, and serves as an important intermediate in the synthesis of various pharmaceuticals, including diclofenac derivatives.
The compound can be synthesized from diclofenac, a widely used non-steroidal anti-inflammatory drug. The synthesis process involves specific chemical reactions that yield 1-(2,6-dichlorophenyl)-2-indolinone with high efficiency and purity.
1-(2,6-Dichlorophenyl)-2-indolinone falls under the category of indole derivatives and can be classified based on its functional groups as an amide. Its molecular formula is , and it has a molecular weight of approximately 278.1 g/mol.
The synthesis of 1-(2,6-dichlorophenyl)-2-indolinone typically involves two main steps:
The reaction conditions are critical for achieving high yields. The molar ratio of diclofenac to thionyl chloride typically ranges from 1:1.5 to 1:2, depending on the specific protocol used . The choice of solvent also plays a crucial role in solubility and reaction kinetics.
The molecular structure of 1-(2,6-dichlorophenyl)-2-indolinone can be represented as follows:
C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl
1-(2,6-Dichlorophenyl)-2-indolinone participates in various chemical reactions typical of indole derivatives:
The stability and reactivity of this compound make it suitable for further derivatization in medicinal chemistry .
The primary mechanism of action for 1-(2,6-dichlorophenyl)-2-indolinone involves its interaction with various biological targets:
Research indicates that indole derivatives like this compound possess diverse biological activities including anti-inflammatory, anticancer, and antimicrobial effects .
Relevant data includes:
1-(2,6-Dichlorophenyl)-2-indolinone has several significant applications in scientific research:
1-(2,6-Dichlorophenyl)-2-indolinone (CAS 15362-40-0) is a bicyclic organic compound featuring a chloro-substituted aryl group attached to the nitrogen of an oxindole core. Its molecular formula is C₁₄H₉Cl₂NO, with a molecular weight of 278.13 g/mol [4] [9]. The planar oxindole scaffold incorporates an amide-like carbonyl group, enabling hydrogen bonding and dipole interactions critical for biological activity. The 2,6-dichlorophenyl substituent induces steric effects that force ortho-chlorine atoms out of plane, creating a characteristic V-shaped molecular geometry [7] [9]. This configuration enhances binding affinity to hydrophobic enzyme pockets, particularly in kinase domains.
Table 1: Key Identifiers of 1-(2,6-Dichlorophenyl)-2-indolinone
Property | Value | |
---|---|---|
IUPAC Name | 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one | |
CAS Numbers | 15362-40-0 (primary), 15307-86-5 | |
Molecular Formula | C₁₄H₉Cl₂NO | |
Molecular Weight | 278.13 g/mol | |
SMILES | Clc1cccc(Cl)c1N2C(=O)Cc3ccccc23 | |
InChI Key | JCICIFOYVSPMHG-UHFFFAOYSA-N | |
Melting Point | 125–129°C | |
Purity (Commercial) | ≥98% (HPLC/GC) | |
Synonyms | Diclofenac amide; Oxindole derivative; N-(2,6-Dichlorophenyl)indolin-2-one | [4] [5] [7] |
Functionally, the compound serves as a privileged scaffold in medicinal chemistry. The electron-deficient dichlorophenyl group modulates electron distribution across the oxindole ring, enhancing stability and π-stacking capabilities [9]. Its crystalline solid form (typically light yellow to orange powders) exhibits moderate solubility in chlorinated solvents (dichloromethane, chloroform) and ethyl acetate, but low water solubility (1.278 mg/L at 30°C), influencing its pharmacokinetic behavior in biological systems [5] [9].
Indolinone derivatives emerged as biologically significant motifs in the mid-20th century, with 1-(2,6-dichlorophenyl)-2-indolinone first synthesized as an intermediate in non-steroidal anti-inflammatory drug (NSAID) production. Early synthetic routes (1970s) employed aluminum chloride-mediated cyclization of N-(2,6-dichlorophenyl)-N-phenylchloroacetamide at 160°C [8] [10]. This Friedel-Crafts approach yielded low quantities due to polymerization side reactions, limiting initial applications.
The 1990s marked a pivotal shift when Sugen Pharmaceuticals identified 2-indolinones as kinase inhibitors. Though unsubstituted at nitrogen in early candidates (SU5416, SU6668), the 2,6-dichlorophenyl variant was later explored for its enhanced target affinity [6]. Patent CN105037241A/B (2015) revolutionized synthesis by using diclofenac as a starting material, followed by thionyl chloride-mediated cyclization—a two-step process achieving >85% yield and >98% purity [3]. This efficient methodology enabled large-scale production for drug discovery.
Table 2: Evolution of Synthetic Methods
Era | Method | Key Reagents | Yield | Application Focus | |
---|---|---|---|---|---|
1970s | Friedel-Crafts cyclization | AlCl₃, high temp (160°C) | 40–50% | NSAID intermediates | |
1990s | Copper-catalyzed coupling | 2,6-Dichloroaniline, ethyl bromoacetate | 60% | Kinase inhibitor scaffolds | |
2015+ | Diclofenac cyclization | SOCl₂, EtOAc/CH₂Cl₂ | 85–90% | Targeted anticancer agents | [3] [6] |
Recent advances (2020s) exploit this compound as a precursor for 3-methylene derivatives with anticancer activity. Its role expanded from synthetic artifact to core pharmacophore in experimental therapies targeting colon cancer (SW620 cell line) and tyrosine kinases [6] [9].
The 2,6-dichlorophenyl group is a strategic bioisostere that profoundly influences target engagement. Ortho-chloro substituents create steric hindrance, forcing the phenyl ring perpendicular to the oxindole plane. This conformation enhances selectivity for ATP-binding pockets in kinases by mimicking purine positioning [6] [9]. Chlorine’s electron-withdrawing properties also reduce the electron density of the anilide nitrogen, strengthening hydrogen-bond acceptor capacity toward catalytic lysine residues (e.g., in VEGF receptors) [6].
Structure-activity relationship (SAR) studies demonstrate that dichloro-substitution is optimal for bioactivity:
In prostaglandin inhibition, the dichlorophenyl moiety suppresses COX-2 by obstructing arachidonic acid access—validated through crystallography showing van der Waals contacts with Leu384 and Tyr385 [8] [10]. This dual targeting (kinase and COX) underpins the compound’s versatility in designing anti-inflammatory and antineoplastic agents.
Table 3: Biological Targets of 1-(2,6-Dichlorophenyl)-2-indolinone Derivatives
Target Class | Specific Targets | Observed Activities | Therapeutic Area | |
---|---|---|---|---|
Receptor Tyrosine Kinases | VEGFR, PDGFR, Flt3, c-KIT | IC₅₀ = 2–10 μM; Antiangiogenic effects | Oncology (SW620 colon cancer) | |
Cyclooxygenases | COX-2 > COX-1 | Local inhibition; Reduced PGE₂ synthesis | Inflammation | |
Cell Cycle Regulators | CDK1/cyclinB | G₂/M phase arrest; Apoptosis induction | Oncology | [6] [8] [9] |
Tables of Related Compounds
Table 4: Key Indolinone Derivatives with Structural and Therapeutic Relevance
Compound Name | CAS Number | Structural Features | Primary Applications | |
---|---|---|---|---|
1-(2,6-Dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one | N/A | 3-Methylene substitution | Anticancer (colon cancer cell lines) | |
3-[(3,4,5-Trimethoxybenzylidene)]-1,3-dihydro-2H-indol-2-one | 189485-68-7 | Benzylidene at C3 | Kinase inhibition, Antiangiogenic | |
SU5416 (Semaxanib) | 204005-46-9 | Unsubstituted N1, 3-ketone | VEGFR inhibition (Phase III trials) | |
Diclofenac | 15307-86-5 | Acetic acid substituent | NSAID (COX inhibition) | [6] [8] [9] |
Table 5: Commercial and Research-Grade Specifications
Parameter | Laboratory Reagent Grade | Synthesis Intermediate Grade | Pharmacological Research Grade | |
---|---|---|---|---|
Purity | ≥95% (GC) | ≥98% (HPLC) | ≥99% (HPLC-chiral) | |
Common Impurities | Dichloroaniline isomers | Diclofenac acid | 3-Hydroxy derivatives | |
Primary Suppliers | Sigma-Aldrich, Chem-Impex | Patent-based manufacturers | Dabur Research Foundation | |
Typical Pack Size | 25 g (plastic bottle) | 1–5 kg drums | 10–100 mg (lyophilized) | [4] [5] [9] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3